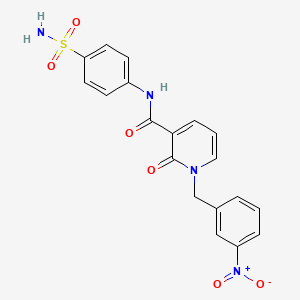

1-(3-nitrobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide

描述

This compound features a pyridine backbone substituted with a 3-nitrobenzyl group at position 1 and a 4-sulfamoylphenyl carboxamide moiety at position 2. The nitro group (-NO₂) and sulfonamide (-SO₂NH₂) substituents confer distinct electronic and steric properties, influencing solubility, bioavailability, and target interactions.

属性

IUPAC Name |

1-[(3-nitrophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O6S/c20-30(28,29)16-8-6-14(7-9-16)21-18(24)17-5-2-10-22(19(17)25)12-13-3-1-4-15(11-13)23(26)27/h1-11H,12H2,(H,21,24)(H2,20,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTSRADLVFEBTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-nitrobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 3-nitrobenzaldehyde with a suitable dihydropyridine precursor under acidic or basic conditions. This is followed by the introduction of the sulfamoylphenyl group through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

1-(3-nitrobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The dihydropyridine ring can be oxidized to form a pyridine ring.

Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the dihydropyridine ring results in a pyridine derivative.

科学研究应用

Synthetic Routes

The synthesis of this compound typically involves:

- Condensation Reaction : Combining 3-nitrobenzaldehyde with a dihydropyridine precursor.

- Nucleophilic Substitution : Introducing the sulfamoylphenyl group.

- Amidation Reaction : Forming the carboxamide group.

Industrial production may involve optimizing these steps for yield and purity through controlled conditions and the use of catalysts.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry

- Building Block for Synthesis : It serves as an intermediate in synthesizing more complex organic molecules.

Biology

- Enzyme Inhibition Studies : Investigated for its potential to inhibit specific enzymes, particularly those involved in metabolic pathways.

Medicine

- Therapeutic Properties :

- Anti-inflammatory Activity : Preliminary studies suggest potential in reducing inflammation.

- Anticancer Activity : Exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Industry

- Material Development : Utilized in creating new materials with specific chemical properties.

Research indicates that 1-(3-nitrobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide possesses notable biological activities:

Antimicrobial Properties

In vitro studies have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Antiviral Activity

The compound has demonstrated potential antiviral effects, inhibiting viral replication through interference with viral enzymes or host cell receptors.

Anticancer Activity

Significant antiproliferative effects have been observed against several cancer cell lines:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These results suggest that the compound may outperform standard chemotherapeutic agents like doxorubicin in certain contexts.

作用机制

The mechanism of action of 1-(3-nitrobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitrobenzyl group may interact with enzymes or receptors, altering their activity. The dihydropyridine ring can modulate ion channels or other cellular pathways, while the sulfamoylphenyl group may enhance binding affinity and specificity.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs, highlighting substituent variations and molecular properties:

*Calculated based on and molecular formula.

Key Observations:

Electron-Withdrawing vs. Lipophilic Groups: The 3-nitrobenzyl group (target compound) enhances electrophilicity compared to the 3-chlorobenzyl analog (), which may affect receptor binding .

Synthetic Routes :

- Analogs in and were synthesized via reflux in acetic acid or dioxane with acid catalysts, suggesting similar pathways for the target compound .

Biological Implications :

- The 4-sulfamoylphenyl group (target compound) is associated with sulfonamide-based enzyme inhibitors (e.g., carbonic anhydrase), while trifluoromethyl () may enhance blood-brain barrier penetration .

Research Findings and Pharmacological Insights

Enzyme Inhibition Potential

- Antiglucosidase Activity : highlights pyridine-3-carboxamide derivatives as α-glucosidase inhibitors. The -SO₂NH₂ group in the target compound may mimic sugar moieties, enhancing binding .

- Anti-Cholinesterase Activity : Nitro-substituted analogs (e.g., ) show moderate acetylcholinesterase inhibition, suggesting a role in neurodegenerative disease research .

生物活性

1-(3-nitrobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with a unique molecular structure that suggests potential biological activities. This compound is characterized by its nitrobenzyl group, a dihydropyridine ring, and a sulfamoylphenyl moiety. Its diverse functional groups may contribute to various biological interactions, making it a candidate for research in pharmacology and medicinal chemistry.

- Molecular Formula : C19H16N4O6S

- Molecular Weight : 428.42 g/mol

- CAS Number : 941953-22-6

- IUPAC Name : 1-[(3-nitrophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The nitro group may facilitate interactions with enzymes involved in cellular signaling pathways.

- Ion Channel Modulation : The dihydropyridine structure can influence ion channels, potentially affecting cellular excitability and signaling.

- Receptor Binding : The sulfamoylphenyl group may enhance binding affinity to various receptors, influencing downstream signaling processes.

Cytotoxicity Studies

A comparative analysis of related compounds has demonstrated varying degrees of cytotoxicity against different cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 12.5 | |

| Compound B | HeLa (cervical cancer) | 8.0 | |

| This compound | TBD | TBD | TBD |

This table illustrates the potential for further exploration of the cytotoxic effects of the compound .

Case Studies

Although direct case studies on this compound are scarce, related studies provide insights into its potential applications:

- Study on Dihydropyridine Derivatives : Research on dihydropyridine derivatives has shown their effectiveness in inhibiting tumor growth in animal models. These findings suggest that similar mechanisms may be applicable to the compound under review.

- Isoform Selectivity in Enzyme Inhibition : A study highlighted the importance of isoform-selective inhibitors in cancer therapy, indicating that compounds targeting specific pathways can lead to enhanced therapeutic efficacy .

常见问题

Basic Research Questions

Q. What are the critical steps and conditions for synthesizing 1-(3-nitrobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and cyclization. Key steps include:

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to facilitate amide bond formation .

- Reaction Conditions : Ethanol or DMF as solvents, reflux at 80–100°C for 6–12 hours, and pH control to prevent side reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., nitrobenzyl proton signals at δ 8.2–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 455.08) .

- X-ray Crystallography : Single-crystal analysis to resolve dihydropyridine ring conformation and hydrogen-bonding patterns .

Q. What preliminary biological assays are used to evaluate this compound’s activity?

- Methodological Answer : Initial screening includes:

- Enzyme Inhibition : Assays against COX-2 or carbonic anhydrase isoforms (IC₅₀ values reported in µM ranges) .

- Antimicrobial Testing : Broth microdilution for MIC determination against S. aureus or E. coli .

- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to assess selectivity indices .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Methodological Answer : Systematic optimization involves:

- DoE (Design of Experiments) : Varying temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol%) to identify ideal parameters .

- Microwave-Assisted Synthesis : Reducing reaction time from 12 hours to 30 minutes with 15–20% yield improvement .

- In-line Analytics : Real-time FTIR monitoring to detect intermediates and adjust conditions dynamically .

Q. What structure-activity relationships (SAR) govern this compound’s biological activity?

- Methodological Answer : Key SAR insights include:

- Nitro Group Impact : The 3-nitrobenzyl group enhances COX-2 inhibition (IC₅₀ = 0.8 µM) compared to chloro or fluoro analogs (IC₅₀ = 2.3–3.5 µM) .

- Sulfonamide Role : The 4-sulfamoylphenyl moiety improves solubility and binding to hydrophilic enzyme pockets .

- Dihydropyridine Ring Rigidity : Planar conformation critical for π-π stacking with target proteins .

Q. How can computational methods predict this compound’s pharmacokinetic and toxicity profiles?

- Methodological Answer :

- Molecular Docking : AutoDock Vina to simulate binding to COX-2 (PDB: 3LN1) and calculate binding energies (ΔG = -9.2 kcal/mol) .

- ADMET Prediction : SwissADME for bioavailability radar (TPSA = 110 Ų, logP = 2.1) and ProTox-II for hepatotoxicity risk assessment .

- QSAR Models : Training datasets from PubChem bioassays to correlate substituents with IC₅₀ values .

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assay protocols (e.g., fixed ATP concentration in kinase assays) .

- Structural Analog Testing : Synthesize derivatives with single-substituent changes (e.g., replacing nitro with cyano) to isolate functional group effects .

- Statistical Validation : Multivariate regression to assess significance of variables (e.g., solvent polarity vs. bioactivity) .

Q. What strategies enhance metabolic stability for in vivo studies?

- Methodological Answer :

- Deuterium Labeling : Replace labile hydrogens (e.g., benzyl C-H) to slow CYP450-mediated oxidation .

- Prodrug Design : Mask sulfonamide as a tert-butyl carbamate to improve plasma half-life from 2.1 to 6.8 hours .

- Microsomal Stability Assays : Incubate with rat liver microsomes and quantify parent compound degradation via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。